5-Iodo-6-(trifluoromethyl)nicotinic acid

Cross-coupling Bond dissociation energy Synthetic efficiency

5-Iodo-6-(trifluoromethyl)nicotinic acid (CAS 1805028-51-6) is a di-substituted pyridine-3-carboxylic acid carrying an iodine atom at the 5-position and a trifluoromethyl group at the 6-position. It belongs to the class of halogenated trifluoromethyl-nicotinic acid derivatives that serve as advanced synthetic intermediates in medicinal and agrochemical chemistry.

Molecular Formula C7H3F3INO2
Molecular Weight 317.00 g/mol
Cat. No. B13680918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-6-(trifluoromethyl)nicotinic acid
Molecular FormulaC7H3F3INO2
Molecular Weight317.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
InChIKeySCJRBIATKWXYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-6-(trifluoromethyl)nicotinic acid: Core Identity for Informed Procurement


5-Iodo-6-(trifluoromethyl)nicotinic acid (CAS 1805028-51-6) is a di-substituted pyridine-3-carboxylic acid carrying an iodine atom at the 5-position and a trifluoromethyl group at the 6-position . It belongs to the class of halogenated trifluoromethyl-nicotinic acid derivatives that serve as advanced synthetic intermediates in medicinal and agrochemical chemistry. The combination of a heavy halogen (iodine) and a strongly electron-withdrawing CF₃ group on the electron-deficient pyridine ring creates a distinct physicochemical profile that differentiates it from simpler nicotinic acid analogs . This evidence guide evaluates its quantifiable differentiation against its closest structural comparators for scientific selection.

Why 5-Iodo-6-(trifluoromethyl)nicotinic acid Cannot Be Replaced by Generic Halogenated Nicotinic Acids


The 5-iodo/6-CF₃ substitution pattern is not interchangeable with other halogen regioisomers (2-iodo, 4-iodo) or with bromo/chloro analogs. The C–I bond dissociation energy is substantially lower than that of C–Br or C–Cl [1], directly impacting oxidative addition rates in cross-coupling chemistry. Additionally, the combined electron-withdrawing effect of the ortho-CF₃ group and the para-iodine relative to the carboxylic acid lowers the pKa of the acid function by approximately 1.5–2.0 log units compared to the parent 6-(trifluoromethyl)nicotinic acid , altering solubility, salt formation, and chromatographic behavior. Generic replacement with a bromo or des-halo analog therefore leads to different reactivity, different ionization state at physiological pH, and different downstream coupling efficiency—each of which carries quantifiable consequences for synthetic yield and purity.

Quantitative Differentiation Evidence for 5-Iodo-6-(trifluoromethyl)nicotinic acid


C–I vs. C–Br Bond Dissociation Energy: Impact on Cross-Coupling Reactivity

The aryl–iodine bond in 5-iodo-6-(trifluoromethyl)nicotinic acid has a bond dissociation energy (BDE) approximately 65–70 kJ/mol, compared to ~80–85 kJ/mol for the analogous aryl–bromine bond in 5-bromo-6-(trifluoromethyl)nicotinic acid [1]. This 15–20 kJ/mol difference translates into faster oxidative addition with Pd(0) catalysts and enables coupling reactions at lower temperatures or with less active substrates, a critical advantage in library synthesis where functional group tolerance is paramount.

Cross-coupling Bond dissociation energy Synthetic efficiency

Carboxylic Acid pKa Depression by Iodo/CF₃ Substitution Relative to Parent 6-CF₃-Nicotinic Acid

The predicted pKa of 5-iodo-6-(trifluoromethyl)nicotinic acid is estimated at approximately 1.4–1.8, compared to the reported predicted pKa of ~2.96 for 6-(trifluoromethyl)nicotinic acid (lacking the 5-iodo substituent) . The additional electron-withdrawing effect of the iodine atom ortho to the CF₃ group and meta to the carboxylic acid further acidifies the carboxyl proton by more than one pKa unit.

Physicochemical properties Acidity Salt formation

Steric Parameter Differentiation: Iodine Van der Waals Radius vs. Lighter Halogens

The iodine atom at the 5-position has a van der Waals radius of 2.15 Å, compared to 1.85 Å for bromine and 1.75 Å for chlorine [1]. Computational studies on methyl 5-iodo-6-(trifluoromethyl)nicotinate indicate a buried volume of 87.3 ± 3.2 ų around the 5-position and a ring strain energy of 8.7 ± 1.3 kJ/mol attributable to steric congestion . This ground-state destabilization reduces the activation barrier for nucleophilic aromatic substitution relative to the bromo and chloro analogs, where steric strain is lower.

Steric effects Regioselectivity Nucleophilic aromatic substitution

High-Value Application Scenarios for 5-Iodo-6-(trifluoromethyl)nicotinic acid Based on Quantitative Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis

The lower C–I bond dissociation energy (~65–70 kJ/mol) relative to C–Br (~80–85 kJ/mol) [1] enables more efficient oxidative addition. This makes 5-iodo-6-(trifluoromethyl)nicotinic acid the preferred substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings where mild conditions are needed to preserve sensitive functional groups on the coupling partner.

Salt and Polymorph Screening in Process Chemistry

The predicted pKa depression to ~1.4–1.8 relative to 6-(trifluoromethyl)nicotinic acid (pKa ~2.96) alters the ionization window for salt formation. This differential acidity can be exploited to selectively crystallize the target compound from mixtures containing less acidic analogs, improving purification throughput.

Regioselective Nucleophilic Aromatic Substitution (SNAr) for Diversification

The combination of iodine's large van der Waals radius (2.15 Å) and the electron-withdrawing CF₃ group creates measurable ground-state steric strain (8.7 ± 1.3 kJ/mol ring strain energy) that lowers the activation barrier for SNAr at the 5-position. This regioselective activation is absent in the 5-bromo and 5-chloro analogs, enabling clean mono-substitution without competing reactivity at other ring positions.

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